REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.C(=O)([O-])ON1C(=O)CC([CH2:18][CH:19]2[C:31]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[C:25]3[C:20]2=[CH:21][CH:22]=[CH:23][CH:24]=3)C1=O.[C:35](=O)([O-:37])[O-:36].[Na+].[Na+].O1CCOCC1>>[C:35]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)([O:37][CH2:18][CH:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:36] |f:2.3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)O)CC1
|
Name
|
9-fluorenylmethylsuccinimidyl carbonate
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C(ON1C(C(CC1=O)CC1C2=CC=CC=C2C=2C=CC=CC12)=O)([O-])=O
|
Name
|
sodium carbonate dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dioxane was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the suspension diluted with 1200 mL of water
|
Type
|
EXTRACTION
|
Details
|
After extraction with 2 portions of ether (discarded)
|
Type
|
TEMPERATURE
|
Details
|
the aqueous solution was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The slurry was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organics washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 500 mL
|
Type
|
ADDITION
|
Details
|
diluted with 700 mL of hexane
|
Type
|
CUSTOM
|
Details
|
placed in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCC(C(=O)O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |